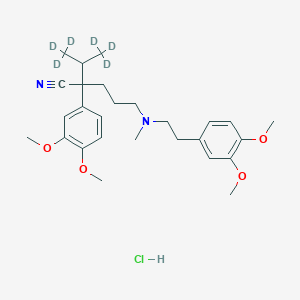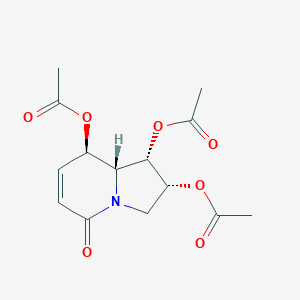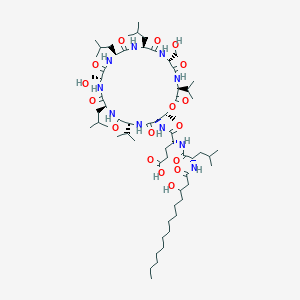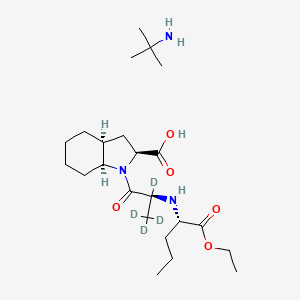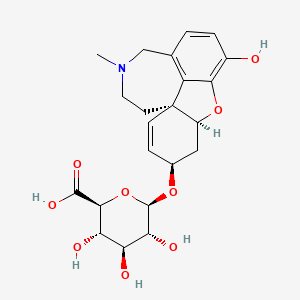
O-去甲加兰他敏β-D-葡萄糖醛酸苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Desmethyl galanthamine b-D-glucuronide is a major metabolite of galanthamine, a compound known for its use in the treatment of Alzheimer’s disease. The molecular formula of O-Desmethyl galanthamine b-D-glucuronide is C22H27NO9, and it has a molecular weight of 449.45 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
科学研究应用
O-Desmethyl galanthamine b-D-glucuronide is primarily used in scientific research to study the metabolism and pharmacokinetics of galanthamine. It is also used in various biochemical assays to understand its interaction with biological systems . Some specific applications include:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and safety profile.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用机制
Target of Action
O-Desmethyl Galanthamine beta-D-Glucuronide is a major metabolite of galanthamine . Galanthamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme , which is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .
Mode of Action
Galanthamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .
Biochemical Pathways
The primary biochemical pathway affected by galanthamine is the cholinergic pathway. By inhibiting the AChE enzyme, galanthamine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .
Pharmacokinetics
Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .
Result of Action
The increased acetylcholine concentration in the synaptic cleft enhances cholinergic neuron function and signaling . As alzheimer’s disease is a progressive neurodegenerative disorder, the therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl galanthamine b-D-glucuronide typically involves the glucuronidation of O-Desmethyl galanthamine. This process can be carried out using various glucuronidation agents under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for O-Desmethyl galanthamine b-D-glucuronide are not widely documented in public literature. it is generally produced in specialized chemical manufacturing facilities that adhere to strict quality control and safety standards .
化学反应分析
Types of Reactions
O-Desmethyl galanthamine b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the reagents used .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
相似化合物的比较
Similar Compounds
Some compounds similar to O-Desmethyl galanthamine b-D-glucuronide include:
Galanthamine: The parent compound, used in the treatment of Alzheimer’s disease.
O-Desmethyl galanthamine: A precursor in the synthesis of O-Desmethyl galanthamine b-D-glucuronide.
Other glucuronides: Various glucuronide conjugates of different alkaloids
Uniqueness
O-Desmethyl galanthamine b-D-glucuronide is unique due to its specific glucuronidation, which affects its solubility, stability, and biological activity. This makes it a valuable compound for studying the pharmacokinetics and metabolism of galanthamine .
属性
CAS 编号 |
464189-54-6 |
|---|---|
分子式 |
C22H27NO9 |
分子量 |
449.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1 |
InChI 键 |
XDVUICJRQISSRL-KTEHNTIYSA-N |
SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
手性 SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
规范 SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
同义词 |
(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-3-yl β-D-Glucopyranosiduronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



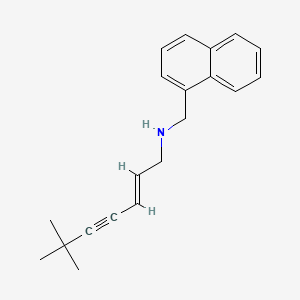

![Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B1140327.png)
![[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1140330.png)
![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)
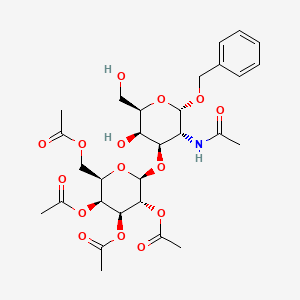
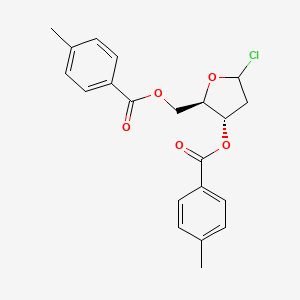
![(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B1140339.png)

